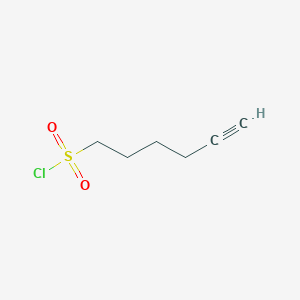

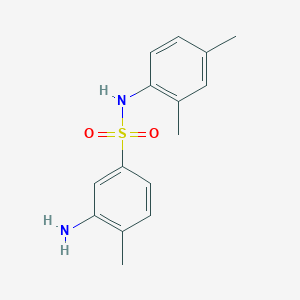

![molecular formula C22H23FN4O2 B2529846 5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775558-49-0](/img/structure/B2529846.png)

5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity

- 5-HT2 Antagonist Activity: Compounds with structural features similar to the queried compound, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, have been synthesized and tested for their 5-HT2 (serotonin receptor) and alpha 1 receptor antagonist activities. Among these, certain derivatives demonstrated potent 5-HT2 antagonist activity, suggesting their potential use in developing treatments for conditions modulated by serotonin receptors, like depression and anxiety (Watanabe et al., 1992).

Anticancer Activity

- EGFR Inhibitors: Studies on benzimidazole derivatives bearing 1,2,4-triazole, closely related to the target compound, revealed their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors with anti-cancer properties. These findings highlight the relevance of such compounds in cancer research, particularly for designing new therapeutic agents (Karayel, 2021).

Antimicrobial Activity

- Antibacterial and Antifungal Activity: Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share a similar heterocyclic framework with the queried compound, were synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

GyrB Inhibitors

- Mycobacterium tuberculosis GyrB Inhibitors: Compounds with piperidine groups have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB ATPase, indicating their importance in the search for new treatments for tuberculosis. This research showcases the role of such compounds in addressing global health challenges posed by tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

This compound interacts with a specific protein target : This compound interacts with a specific protein target: Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, plays a crucial role in cellular signaling pathways. It is involved in inflammation, stress responses, and cell differentiation .

Mode of Action

The compound inhibits MAPK14 by binding to its active site. This interaction disrupts downstream signaling cascades, affecting various cellular processes. Specifically, it interferes with the phosphorylation of substrates involved in inflammation and stress responses. By blocking MAPK14, the compound modulates gene expression and cellular behavior .

Biochemical Pathways

The affected pathways include:

- Stress Signaling : MAPK14 regulates stress-induced gene expression. Inhibition by the compound alters stress-related pathways, impacting cell survival and adaptation .

Pharmacokinetics

Let’s break down the compound’s ADME properties:

Result of Action

Molecular and cellular effects:

- Tissue-Specific Effects : Depending on the tissue type, the compound may impact various cellular processes .

Action Environment

Environmental factors play a role:

Remember, this compound’s action is like a symphony—orchestrated, intricate, and influenced by its surroundings. 🎶🔬

Properties

IUPAC Name |

3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-15-5-7-16(8-6-15)14-27-20(24-25-22(27)29)17-9-11-26(12-10-17)21(28)18-3-2-4-19(23)13-18/h2-8,13,17H,9-12,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWWJZWNNUNDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)

![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![2-[4-(2,2-difluorocyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2529779.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2529784.png)